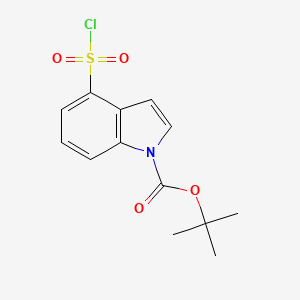
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate (TBIS) is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. TBIS is a colorless, crystalline solid that is soluble in water and organic solvents. It is synthesized from a variety of starting materials and has been used in a variety of biochemical and physiological studies. TBIS is a versatile compound, and its use in research has been steadily increasing in recent years.
Scientific Research Applications
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has also been used in the synthesis of heterocyclic compounds and in the study of enzyme kinetics. In addition, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has been used in the study of bacterial metabolism and in the study of the effects of drugs on cell membranes.
Mechanism of Action
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate acts as a ligand in coordination chemistry, forming complexes with metals such as iron and zinc. It binds to the metal via the sulfonyl group, and the indole ring acts as a chelating agent. The binding of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate to a metal ion can affect the activity of enzymes and other proteins, as well as the structure and function of cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate have not been extensively studied. However, it has been shown to inhibit the activity of enzymes such as cytochrome P450 and glutathione S-transferase. In addition, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has been shown to have an effect on the structure and function of cell membranes, altering their permeability and affecting the transport of ions and molecules across the membrane.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is soluble in water and organic solvents. In addition, it is relatively stable and does not decompose easily. The main limitation of tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate is its low solubility in some solvents, which can limit its use in certain experiments.
Future Directions
The potential future directions for tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate research are numerous. Further studies could be conducted to investigate its effects on enzyme activity, cell membrane structure and function, and bacterial metabolism. In addition, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate could be used to study the effects of drugs on cell membranes and to develop new drugs and drug delivery systems. Finally, tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate could be used in the synthesis of novel heterocyclic compounds and polymers.
Synthesis Methods
Tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate can be synthesized from a variety of starting materials. The most commonly used method is the reaction of tert-butyl bromide and 4-chlorobenzene sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate as a white crystalline solid. Other methods of synthesis include the reaction of tert-butyl bromide with 4-chlorobenzenesulfonic acid in the presence of a base and the reaction of 4-chlorobenzenesulfonic acid with tert-butyl amine in the presence of a base.
properties
IUPAC Name |
tert-butyl 4-chlorosulfonylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-10(15)5-4-6-11(9)20(14,17)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYZTSLGQPQSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate | |
CAS RN |
2137573-51-2 |
Source


|
| Record name | tert-butyl 4-(chlorosulfonyl)-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)


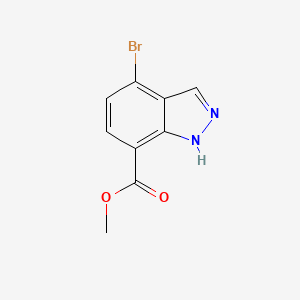
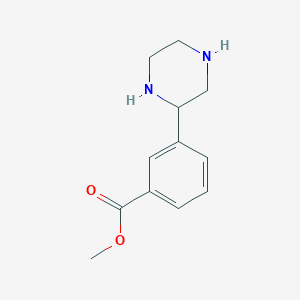
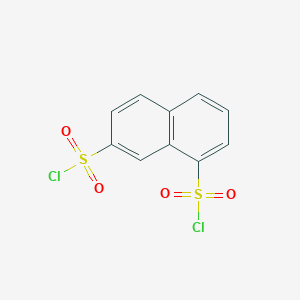
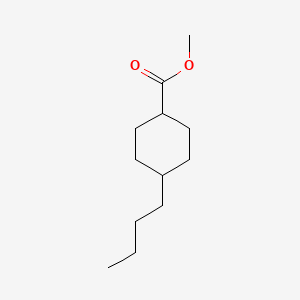

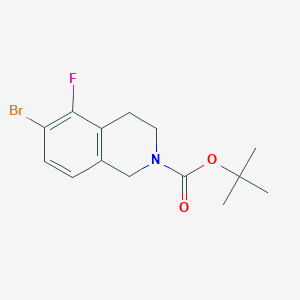
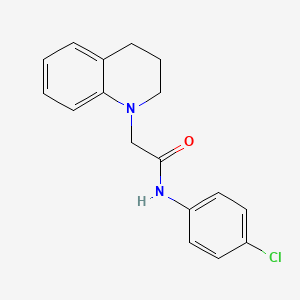
![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
![1-[4'-(dimethylamino)-[1,1'-biphenyl]-3-yl]-3,3-dimethylurea hydrochloride](/img/structure/B6602097.png)
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)